Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate
Description
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methyl ester at position 2, an ethyl substituent at position 6, and a 3,4-dimethylphenylamino group at position 3.
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-6-ethylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-15-7-9-18-17(11-15)19(12-20(23-18)21(24)25-4)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAQULQBBINQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Features and Substituent Effects
The compound’s unique substitution pattern distinguishes it from other quinoline analogs. Key comparisons include:
Table 1: Substituent Positions and Functional Groups
- Position 4: The 3,4-dimethylphenylamino group in the target compound contrasts with methoxy (6a) or dimethoxyphenyl (3) substituents in analogs.
- Position 6 : The ethyl group provides moderate hydrophobicity, differing from methoxy (6a, ) or unsubstituted positions (4k, ), which could alter solubility and metabolic stability.
Table 3: Physicochemical Comparisons
- Quinoline esters, such as those in and , often exhibit stability under physiological conditions, suggesting the target compound’s ester group may enhance metabolic resistance.
Biological Activity
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure:
The compound has the following chemical formula: C18H20N2O2. It features a quinoline core with a methyl ester group and a dimethylphenyl amino substituent.
Synthesis:
The synthesis typically involves the reaction of 3,4-dimethylaniline with quinoline-2-carboxylic acid derivatives. A common method employs coupling reagents like EDCI in the presence of bases such as triethylamine, using dichloromethane as a solvent at room temperature.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism of action includes induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance. For instance, it has shown potential as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription in both bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy against MRSA demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent antibacterial activity compared to standard antibiotics.
- Cytotoxicity Assays : In a comparative study with known anticancer agents, the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, showing promise as a lead compound for further development.
- Enzyme Interaction Studies : Docking simulations revealed favorable binding interactions with target enzymes, suggesting that structural modifications could enhance its inhibitory potency against specific targets in cancer therapy .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antibacterial | MRSA | 16 µg/mL | Disruption of cell membrane |
| Anticancer | Breast Cancer Cells | 5 µM | Induction of apoptosis |
| Enzyme Inhibition | Topoisomerase | - | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
